MAO-B Inhibition: 5-Amino-8-fluoroquinolin-2(1H)-one IC50 = 15.4 μM vs. MAO-A IC50 = 100 μM
In direct comparative enzymatic assays, 5-amino-8-fluoroquinolin-2(1H)-one exhibits approximately 6.5-fold selectivity for MAO-B (IC50 = 15.4 μM) over MAO-A (IC50 = 100 μM). The inhibition was assessed via a fluorescence assay measuring the conversion of kynuramine to 4-hydroxyquinoline after 20 minutes of incubation [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 15.4 μM (1.54E+4 nM) |
| Comparator Or Baseline | MAO-A IC50: 100 μM (1.00E+5 nM) for the same compound |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine to 4-hydroxyquinoline conversion; fluorescence assay; 20 min incubation |
Why This Matters
This moderate MAO-B selectivity profile is relevant for research programs investigating MAO-B inhibitors for neurodegenerative disorders, distinguishing this scaffold from non-selective quinolone derivatives.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484): Inhibition of recombinant human MAO-B (IC50: 1.54E+4 nM) and MAO-A (IC50: 1.00E+5 nM). Assay: kynuramine conversion to 4-hydroxyquinoline, fluorescence detection, 20 min incubation. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987. View Source
